molecular formula C12H10ClF2N B13758125 4-Chloro-6,8-difluoro-2-propylquinoline CAS No. 1156275-97-6

4-Chloro-6,8-difluoro-2-propylquinoline

Cat. No.: B13758125
CAS No.: 1156275-97-6
M. Wt: 241.66 g/mol
InChI Key: VSDGXDMVPFTCCE-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-difluoro-2-propylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material. This compound undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives.

Scientific Research Applications

4-Chloro-6,8-difluoro-2-propylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6,8-difluoroquinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    6,8-Difluoro-2-propylquinoline: Lacks the chlorine atom, which may influence its binding affinity and selectivity.

    4-Chloro-2-propylquinoline: Lacks the fluorine atoms, which can impact its overall reactivity and biological properties.

Uniqueness

4-Chloro-6,8-difluoro-2-propylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The propyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1156275-97-6

Molecular Formula

C12H10ClF2N

Molecular Weight

241.66 g/mol

IUPAC Name

4-chloro-6,8-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10ClF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3

InChI Key

VSDGXDMVPFTCCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl

Origin of Product

United States

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